Cas no 205171-06-8 (N6-Cyclopentyl-2'-C-methyl-adenosine)

N6-Cyclopentyl-2'-C-methyl-adenosine structure
205171-06-8 structure
Product name:N6-Cyclopentyl-2'-C-methyl-adenosine
CAS No:205171-06-8
MF:C16H23N5O4
Molecular Weight:349.3849
MDL:MFCD13194881
CID:66705
PubChem ID:9946338

N6-Cyclopentyl-2'-C-methyl-adenosine 化学的及び物理的性質

名前と識別子

    • N-Cyclopentyl-2'-C-methyl-adenosine
    • (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
    • (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
    • 2'-C-methyl-N6-cyclopentyladenosine
    • Adenosine,N-cyclopentyl-2'-C-methyl
    • Adenosine, N-cyclopentyl-2'-C-methyl-
    • N-Cyclopentyl-2'-methyladenosine
    • BDBM50224775
    • Adenosine,N-cyclopentyl-2'-C-methyl-
    • AK158538
    • AX8292295
    • 171C068
    • 9-(2'-C-methyl-beta-D-ribofuranosyl)-6-(cyclopentylamino)purine
    • (2R,3R,4R,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)
    • (2R, 3R, 4R, 5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3, 4-diol
    • BS-50103
    • CHEMBL400189
    • DTXSID90433207
    • (2R,3R,4R,5R)-2-[6-(cyclopentylamino)-9H-purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
    • BVOLJUDYJILMMW-QTDMDRALSA-N
    • SCHEMBL6382804
    • 205171-06-8
    • AC-32332
    • E78015
    • (2R,3R,4R,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-3,4-diol
    • A879584
    • N6-Cyclopentyl-2'-C-methyl-adenosine
    • MDL: MFCD13194881
    • インチ: 1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1
    • InChIKey: BVOLJUDYJILMMW-QTDMDRALSA-N
    • SMILES: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@](C([H])([H])[H])([C@]1([H])N1C([H])=NC2=C(N=C([H])N=C12)N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])O[H])O[H]

計算された属性

  • 精确分子量: 349.17500
  • 同位素质量: 349.17500423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 8
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 479
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 126

じっけんとくせい

  • 密度みつど: 1.67
  • Boiling Point: 657.1°C at 760 mmHg
  • PSA: 125.55000
  • LogP: 0.25540

N6-Cyclopentyl-2'-C-methyl-adenosine Security Information

N6-Cyclopentyl-2'-C-methyl-adenosine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N928288-1g
N6-Cyclopentyl-2'-C-methyl-adenosine
205171-06-8 95%
1g
¥5,515.20 2022-09-28
TRC
N211135-50mg
N6-Cyclopentyl-2'-C-methyl-adenosine
205171-06-8
50mg
$ 245.00 2022-06-03
TRC
N211135-25mg
N6-Cyclopentyl-2'-C-methyl-adenosine
205171-06-8
25mg
$ 150.00 2022-06-03
A2B Chem LLC
AB05967-250mg
Adenosine, N-cyclopentyl-2'-C-methyl-
205171-06-8 95+%
250mg
$299.00 2024-04-20
A2B Chem LLC
AB05967-50mg
Adenosine, N-cyclopentyl-2'-C-methyl-
205171-06-8 95+%
50mg
$103.00 2024-04-20
Key Organics Ltd
BS-50103-50mg
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
205171-06-8 >95%
50mg
£207.99 2025-02-08
Key Organics Ltd
BS-50103-0.25g
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
205171-06-8 >95%
0.25g
£507.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N928288-250mg
N6-Cyclopentyl-2'-C-methyl-adenosine
205171-06-8 95%
250mg
¥2,387.70 2022-09-28
Ambeed
A320523-50mg
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
205171-06-8 95+%
50mg
$75.0 2025-03-04
Ambeed
A320523-100mg
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
205171-06-8 95+%
100mg
$125.0 2025-03-04

N6-Cyclopentyl-2'-C-methyl-adenosine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:205171-06-8)N6-Cyclopentyl-2'-C-methyl-adenosine
A879584
Purity:99%/99%/99%
はかる:100mg/250mg/1g
Price ($):191.0/336.0/776.0